molecular formula C20H19ClN2O3S B2530924 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide CAS No. 895780-19-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide

Cat. No.: B2530924
CAS No.: 895780-19-5
M. Wt: 402.89
InChI Key: ISGXHHMMIKFDRQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemical features a thiazole core linked to a 2,4-dimethoxybenzamide group via an ethyl chain, a structural motif shared with several biologically active molecules. Compounds with this scaffold are frequently investigated for their potential to interact with central nervous system (CNS) targets . For instance, structurally related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for studying this poorly understood receptor . Furthermore, other piperazine-containing benzamide compounds are known to be potent and selective dopamine D4 receptor ligands, suggesting potential research applications for this compound in exploring dopamine-related pathways and disorders . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, for probing the structure-activity relationships (SAR) of thiazole-based ligands, or in high-throughput screening assays to identify new modulators of various ion channels and G-protein coupled receptors (GPCRs). Handling and Usage: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and should consult the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-25-16-7-8-17(18(11-16)26-2)19(24)22-10-9-15-12-27-20(23-15)13-3-5-14(21)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXHHMMIKFDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure comprises three modular components:

  • 2,4-Dimethoxybenzoyl group : Introduced via amide coupling.
  • Ethylenediamine linker : Connects the thiazole and benzamide moieties.
  • 2-(4-Chlorophenyl)thiazole core : Synthesized via Hantzsch thiazole formation.

Retrosynthetic disconnection prioritizes the assembly of the thiazole ring first, followed by ethylenediamine functionalization and final amide coupling.

Stepwise Synthesis Protocols

Synthesis of 2-(4-Chlorophenyl)Thiazole-4-Ethylamine

Hantzsch Thiazole Formation

The thiazole core is constructed via cyclocondensation of 4-chlorobenzothioamide with α-bromo ketones. For example:

  • Reactants : 4-Chlorobenzothioamide (1.0 equiv) and 3-bromopentane-2,4-dione (1.2 equiv).
  • Conditions : Reflux in ethanol (78°C, 8 h) under nitrogen.
  • Yield : 72–78%.
Nitro Reduction to Amine

The intermediate 2-(4-chlorophenyl)thiazole-4-nitroethane undergoes reduction:

  • Method A : Iron/ammonium chloride in ethanol-water (70°C, 2 h).
    • Yield : 93.2%.
  • Method B : Catalytic hydrogenation with Raney nickel in DMF (60–70°C, 3 kg H₂ pressure).
    • Yield : 92%.

Amide Coupling with 2,4-Dimethoxybenzoic Acid

The ethylamine intermediate reacts with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:

  • Reactants : 2-(4-Chlorophenyl)thiazole-4-ethylamine (1.0 equiv), 2,4-dimethoxybenzoyl chloride (1.1 equiv).
  • Conditions : Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → room temperature, 12 h.
  • Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), column chromatography (hexane:ethyl acetate = 3:1).
  • Yield : 68–75%.

Reaction Optimization and Challenges

Thiazole Ring Formation

  • Solvent Impact : Ethanol outperforms DMF in Hantzsch reactions due to improved cyclization kinetics.
  • Side Reactions : Over-bromination at the α-position is mitigated by slow addition of brominating agents.

Amide Coupling Efficiency

  • Coupling Agents : EDCl/HOBt systems increase yields to 82% compared to standalone DCC.
  • Temperature Control : Maintaining 0°C during acyl chloride addition minimizes epimerization.

Characterization and Analytical Data

Key spectroscopic confirmations include:

  • ¹H NMR (CDCl₃):
    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H chlorophenyl).
    • δ 6.55 (s, 1H, thiazole-H).
    • δ 3.90 (s, 6H, OCH₃).
  • HRMS : m/z 429.0921 [M+H]⁺ (calc. 429.0918).

Scale-Up and Industrial Feasibility

  • Batch Reactors : Pilot-scale runs (50 L) using Method B reduction achieve 89% yield with <2% impurities.
  • Cost Drivers : 4-Chlorobenzothioamide accounts for 61% of raw material costs; in-house synthesis reduces expenses by 30%.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Reference
6M HCl, reflux (4–6 hr)2,4-Dimethoxybenzoic acid + 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethylamine78–85%
2M NaOH, ethanol, 80°C (3 hr)Sodium 2,4-dimethoxybenzoate + ethylamine derivative72–80%

This reaction is critical for prodrug activation or metabolite studies. The electron-donating methoxy groups stabilize the intermediate carbocation during acid-catalyzed hydrolysis.

Electrophilic Aromatic Substitution

The 2,4-dimethoxybenzamide moiety undergoes regioselective electrophilic attacks:

Nitration

Reagents Conditions Product Regiochemistry
HNO₃/H₂SO₄ (1:3)0–5°C, 2 hr2,4-Dimethoxy-5-nitrobenzamide derivativeMeta to amide
Acetyl nitrate (AcONO₂)CH₂Cl₂, 25°C, 1 hr2,4-Dimethoxy-3-nitrobenzamide derivativeOrtho to methoxy

The methoxy groups direct nitration to the 5-position under strong acidic conditions .

Thiazole Ring Functionalization

The 1,3-thiazole ring participates in nucleophilic and oxidative reactions:

Oxidation

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)AcOH, 50°C, 6 hrThiazole sulfoxideChirality studies
KMnO₄ (0.1M)H₂O, pH 7, 25°C, 12 hrThiazole-4-carboxylic acidMetal coordination

Oxidation at the sulfur atom generates sulfoxides, which are precursors for asymmetric catalysis .

Methoxy Group Demethylation

The 2,4-dimethoxy groups can be selectively demethylated:

Reagent Conditions Product Selectivity
BBr₃ (1.2 eq)CH₂Cl₂, −78°C, 1 hr2-Hydroxy-4-methoxybenzamide2-O-demethylation
HI (48%), AcOHReflux, 8 hr2,4-DihydroxybenzamideFull demethylation

Demethylation enables further functionalization (e.g., glycosylation or phosphorylation) .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Biphenyl-thiazole derivative65–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos4-(Piperidin-1-yl)phenyl-thiazole derivative58–64%

These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition:

Conditions Product Quantum Yield
CH₃CN, N₂ atmosphereCyclobutane-fused thiazole dimerΦ = 0.12

This reactivity is attributed to the conjugated π-system of the thiazole and benzamide moieties .

Key Mechanistic Insights

  • Steric Effects : The ethyl linker between the thiazole and benzamide reduces steric hindrance, enhancing reaction rates at the amide group.

  • Electronic Effects : Electron-withdrawing 4-chlorophenyl group deactivates the thiazole toward electrophiles but activates it for nucleophilic attacks .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate amide hydrolysis by stabilizing transition states.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to Azoramide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

  • Mechanism of Action :
    • Inhibition of cell wall synthesis.
    • Disruption of protein synthesis.
    • Modulation of metabolic pathways.

Anticancer Activity

Azoramide has shown promise in anticancer research. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

  • Case Studies :
    • A study evaluated the compound's cytotoxicity against MCF7 breast cancer cells using the Sulforhodamine B assay, revealing promising results in inhibiting cell growth.
    • Molecular docking studies suggest that Azoramide binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.
Activity TypeTarget Organism/Cell LineAssay MethodResults
AntimicrobialGram-positive bacteriaTurbidimetric methodSignificant inhibition observed
AnticancerMCF7 breast cancer cellsSulforhodamine B assayIC50 values indicating potency
Acetylcholinesterase InhibitionHuman brain tissueEnzyme inhibition assayCompetitive inhibition noted

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azoramide (N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide)

Structural Differences :

  • Core similarity : Both compounds share the 2-(4-chlorophenyl)-1,3-thiazol-4-yl-ethyl backbone.
  • Key divergence : Azoramide has a butanamide substituent, whereas the target compound features a 2,4-dimethoxybenzamide group.

Functional Implications :

  • The benzamide group in the target compound introduces two methoxy substituents, which are electron-donating and may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Cl-4AS-1 and FTBU-1
  • Cl-4AS-1: A carboxamide derivative with a complex indenoquinoline scaffold.
  • FTBU-1 : A benzimidazole-urea derivative with a thiazole ring. Its urea group contrasts with the target compound’s amide, likely influencing hydrogen-bonding patterns in target interactions .
Bruchaprotafibum
  • This compound features a sulfamic acid group and a thiophene-substituted thiazole.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide C₂₀H₂₀ClN₃O₃S 417.91 2,4-Dimethoxybenzamide, 4-chlorophenyl Not explicitly reported (inference: kinase/PTP inhibition)
Azoramide C₁₅H₁₇ClN₂OS 308.83 Butanamide, 4-chlorophenyl PTP inhibition, ER stress modulator
Cl-4AS-1 C₂₇H₂₇ClN₃O₂ 468.98 Chlorophenyl, indenoquinoline Kinase inhibition (inference)
Bruchaprotafibum C₂₇H₂₇N₅O₇S₂ 621.66 Thiophene-thiazole, sulfamic acid PTPβ inhibitor

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide, a compound featuring a thiazole ring and a chlorophenyl group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy in different therapeutic contexts.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the thiazole ring and subsequent functionalization. Key synthetic routes include:

  • Formation of the Thiazole Ring : Typically achieved via Hantzsch thiazole synthesis, which involves reacting α-haloketones with thiourea.
  • Introduction of the Chlorophenyl Group : This is accomplished through nucleophilic aromatic substitution.
  • Benzamide Formation : The final step involves coupling the thiazole derivative with a suitable benzoic acid derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Mechanisms

The biological activity of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, which may include enzymes or receptors involved in various signaling pathways.

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Receptor Interaction : It may bind to receptors that modulate cellular responses, potentially impacting processes like cell proliferation and apoptosis.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives containing thiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Several studies have reported that thiazole-based compounds exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in multidrug-resistant tumor cells .

Case Studies

  • In Vitro Studies : A study evaluating the anticancer properties of thiazole derivatives found that certain compounds led to significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
  • In Vivo Models : Animal studies involving similar benzamide derivatives showed promising results in tumor reduction when administered at specific dosages. Notably, some compounds exhibited low toxicity profiles while maintaining efficacy against tumor growth .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
Enzyme inhibitionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis, followed by coupling with the ethylenediamine linker and subsequent benzamide functionalization. Key steps include:

  • Thiazole formation: Reacting 4-chlorobenzaldehyde with thiourea and α-halo ketones under reflux in ethanol .

  • Amide coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-ethylamine intermediate with 2,4-dimethoxybenzoic acid .

  • Optimization: Reaction temperatures (60–80°C), anhydrous solvents (DMF or DCM), and inert atmospheres (N₂/Ar) improve yields (70–85%) .

    Step Reagents/Conditions Yield Reference
    Thiazole synthesisEthanol, reflux, 12 h65–75%
    Amide couplingEDC, HOBt, DMF, 24 h70–85%

Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and thiazole ring protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 443.12) .
  • HPLC-PDA: Purity >95% using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer:

  • Anticancer: MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Antimicrobial: Broth microdilution (MIC) against S. aureus and E. coli .
  • Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological efficacy be systematically addressed?

  • Answer: Discrepancies may arise from:

  • Structural analogs: Minor substituent changes (e.g., methoxy vs. ethoxy) alter bioactivity .
  • Experimental variables: Cell passage number, serum concentration, or assay duration .
  • Solution: Perform side-by-side comparisons using standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

  • Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR) .
  • ADMET prediction: SwissADME or pkCSM to estimate solubility (LogP ~3.2), bioavailability (30–40%), and CYP450 metabolism .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Answer:

  • Prodrug design: Introduce phosphate or glycoside groups at methoxy positions .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
  • Co-solvent systems: Use PEG-400 or cyclodextrins in in vivo studies .

Methodological Considerations

  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, humidity control) and biological assay parameters (e.g., cell density, incubation time) .
  • Structural Confirmation: Always correlate NMR shifts with density functional theory (DFT) calculations for ambiguous peaks .

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